5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Vue d'ensemble

Description

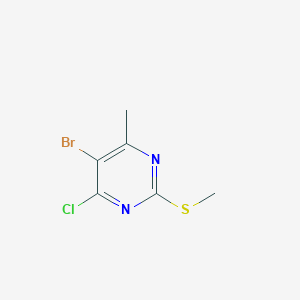

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine: is a heterocyclic compound with the molecular formula C6H6BrClN2S . It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 5 and 4, respectively, are susceptible to nucleophilic displacement. Key reactions include:

1.1 Amination

Treatment with ammonia or amines facilitates substitution of the chlorine atom. For example:

-

Reaction with morpholine in ethanol at 90–100°C replaces the chlorine atom with a morpholine group, yielding 5-bromo-4-morpholino derivatives .

-

Substitution with allylamine in methanol at 90°C produces allyl-substituted intermediates, which undergo Heck cyclization to form pyridopyrimidines .

1.2 Sulfonamide Coupling

The chlorine atom reacts with sulfonamide potassium salts (e.g., 13 ) in dimethyl sulfoxide (DMSO) at room temperature, forming sulfonamide-pyrimidine hybrids .

Cyclization Reactions

The compound participates in heterocycle formation:

2.1 Thiazolo[4,5-d]pyrimidine Synthesis

Reaction with carbon disulfide and potassium hydroxide generates 5-chloro-7-methyl-2,3-dihydropyrimido[4,5-d] thiazol-2-thione (2). Subsequent alkylation with halides (e.g., methyl iodide, benzyl bromide) yields substituted thiazolo-pyrimidines (3a–f) .

2.2 Pyrido[3,4-d]pyrimidine Formation

Allyl-substituted intermediates derived from nucleophilic substitution undergo Heck cyclization with Herrmann’s palladacycle catalyst, forming fused pyrido-pyrimidine scaffolds .

Functional Group Transformations

3.1 Oxidation

The methylthio group (-SMe) at position 2 can be oxidized to sulfonyl (-SO₂Me) or sulfonic acid (-SO₃H) groups using hydrogen peroxide or potassium permanganate, though specific data for this compound are inferred from analogous pyrimidines.

3.2 Reduction

The bromine atom is resistant to typical reducing agents, but sodium in ethylene glycol at elevated temperatures reduces intermediate halides to alcohols (e.g., converting 15 to 7 ) .

Comparative Reactivity and Conditions

The table below summarizes reaction pathways and optimized conditions:

Challenges and Limitations

-

Steric hindrance from the methyl group at C6 can slow substitution at adjacent positions.

-

Regioselectivity issues arise in reactions with multiple leaving groups (e.g., bromine vs. chlorine).

Applications De Recherche Scientifique

Kinase Inhibitors

One of the most significant applications of 5-bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is in the development of kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is linked to many diseases, including cancer.

Case Study:

A study highlighted the synthesis of 2-amino-pyrido[3,4-d]pyrimidines derived from this compound, which demonstrated promising inhibitory activity against cyclin-dependent kinase 2 (CDK2). The synthesized compounds achieved nanomolar IC values in biochemical assays, indicating their potential as therapeutic agents .

| Compound | Structure | CDK2 IC (µM) |

|---|---|---|

| 1 | Structure | 0.016 |

| 2 | Structure | 0.025 |

This data underscores the compound's utility in designing selective kinase inhibitors that could lead to effective cancer therapies.

Antiviral Applications

Research has also explored the antiviral properties of this compound. Its structural features make it a candidate for modifying existing antiviral agents or developing new ones.

Case Study:

A publication discussed the compound's potential as an antiviral agent, suggesting that its derivatives could inhibit viral replication mechanisms . The specific interactions with viral proteins are an area of ongoing research, aiming to elucidate its efficacy against various viral pathogens.

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis, particularly for creating more complex structures through various reactions such as Suzuki-Miyaura coupling and amide formation.

Synthesis Pathway Example:

The synthesis of methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate was achieved using a palladium-catalyzed reaction, leading to further modifications that resulted in diverse pyrido[3,4-d]pyrimidine derivatives . This versatility allows researchers to explore a wide range of biological activities based on structural modifications.

Mécanisme D'action

The mechanism of action of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms, along with the methylthio group, can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparaison Avec Des Composés Similaires

- 5-Bromo-4-chloro-2-(methylthio)pyrimidine

- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid

- 4-Chloro-5-methoxy-2-(methylthio)pyrimidine

Comparison: 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to its analogs. The methyl group at the 6-position also influences its chemical behavior and biological activity, making it a versatile compound for various applications .

Activité Biologique

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a pyrimidine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is being explored for its potential applications in antiviral, antibacterial, and anticancer therapies. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

Pyrimidine derivatives, including this compound, interact with various biological targets such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor functions, impacting numerous biochemical pathways including nucleotide synthesis and signal transduction.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating good bioavailability. This property enhances its potential as a therapeutic agent.

Biochemical Pathways

This compound is involved in critical biochemical pathways. Its ability to influence these pathways can lead to varied biological effects depending on the specific targets engaged.

Antiviral and Antibacterial Properties

Research has indicated that this compound shows promising antiviral and antibacterial activities. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth and replication .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its utility as an anticancer agent. A study reported that derivatives of similar pyrimidine structures exhibited significant growth inhibition across multiple cancer types .

Case Studies

- Anticancer Efficacy : In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from 0.09 to 1.58 µM against key cancer targets such as CDK2 and TRKA .

- Antibacterial Activity : Another study reported that similar pyrimidine derivatives showed high activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other pyrimidine derivatives. Its combination of bromine and chlorine atoms contributes to distinct reactivity patterns compared to analogs like 4-Chloro-2-(methylthio)pyrimidine.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antiviral, Antibacterial, Anticancer |

| 4-Chloro-2-(methylthio)pyrimidine | - | Moderate antibacterial |

| 4-Chloro-5-methoxy-2-(methylthio)pyrimidine | - | Limited anticancer activity |

Propriétés

IUPAC Name |

5-bromo-4-chloro-6-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEVAPWVIGZOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294748 | |

| Record name | 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17119-74-3 | |

| Record name | 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17119-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 97847 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17119-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.